molecular formula C19H17IN2O4 B11530173 (4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione

(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione

Cat. No.: B11530173
M. Wt: 464.3 g/mol
InChI Key: IMPJQDWVMYJJKY-RIYZIHGNSA-N
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Description

(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a hydroxy group, an iodine atom, and a pyrazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.

    Introduction of the ethoxy group: This step involves the ethylation of a hydroxy group using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the final product: The final step involves the condensation of the iodinated intermediate with the pyrazolidine-3,5-dione core under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyrazolidine-3,5-dione core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving iodine.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The iodine atom in the compound may play a crucial role in its biological activity by participating in halogen bonding with target proteins. The pyrazolidine-3,5-dione core may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Fluorine compounds: Compounds containing fluorine instead of iodine, which may exhibit different reactivity and biological activity.

Uniqueness

(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione is unique due to the presence of the iodine atom, which can form specific interactions not possible with other halogens. Additionally, the combination of the pyrazolidine-3,5-dione core with the ethoxy and hydroxy groups provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C19H17IN2O4

Molecular Weight

464.3 g/mol

IUPAC Name

(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C19H17IN2O4/c1-3-26-16-10-12(9-15(20)17(16)23)8-14-18(24)21-22(19(14)25)13-6-4-11(2)5-7-13/h4-10,23H,3H2,1-2H3,(H,21,24)/b14-8+

InChI Key

IMPJQDWVMYJJKY-RIYZIHGNSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=C(C=C3)C)I)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C)I)O

Origin of Product

United States

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